![molecular formula C13H24N2O2 B1478958 1-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one CAS No. 2098134-24-6](/img/structure/B1478958.png)
1-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one, also known as EMAA, is an organic compound that has been studied for its potential as a synthetic intermediate and its use in scientific research. EMAA is a cyclic amine that can be used as a building block for the synthesis of various compounds. As a synthetic intermediate, EMAA has been used in the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, EMAA has been studied for its potential use in scientific research, such as in the study of enzyme-substrate interactions, as well as its potential as a drug candidate.
Scientific Research Applications
Chemical Reactions and Synthesis : One study discusses the electrophilic amination of C-H-acidic compounds with derivatives of azaspiro, highlighting the potential for creating new compounds and transformations (Andreae et al., 1992). Another explores the synthesis of heterospirocyclic compounds, demonstrating the versatility of these compounds in creating diverse chemical structures (Suter et al., 2000).
Molecular Structure and Properties : Studies on the structure of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives reveal insights into the molecular configurations and properties of these compounds (Chiaroni et al., 2000).
Synthetic Routes to Complex Molecules : Research into the synthesis of perhydrohistrionicotoxin, a complex molecule, indicates that azaspiro derivatives can serve as intermediates in the creation of biologically significant compounds (Ibuka et al., 1982).
Application in Peptide Synthesis : The use of azaspiro derivatives in peptide synthesis is highlighted in studies that demonstrate their utility as synthons for creating novel peptide structures (Stamm et al., 2003).
Antibacterial Activity : Some azaspiro derivatives have been studied for their antibacterial properties, showing potential in treating respiratory tract infections (Odagiri et al., 2013).
Potential in Antiviral Drug Development : A study on 1-thia-4-azaspiro[4.5]decan-3-one derivatives demonstrates their efficacy against human coronavirus, suggesting their potential in antiviral drug development (Apaydın et al., 2019).
properties
IUPAC Name |
1-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]-2-(methylamino)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-3-17-9-11-8-15(12(16)7-14-2)10-13(11)5-4-6-13/h11,14H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPRVKKUBVUPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCC2)C(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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